Product packaging for Gleenol(Cat. No.:)

Gleenol

Cat. No.: B1239691
M. Wt: 222.37 g/mol
InChI Key: MYLXGCVCCZCOHU-LXTVHRRPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gleenol (CAS 72203-99-7), also known as Axenol, is a sesquiterpenoid alcohol with the molecular formula C15H26O. It is a natural product identified as a constituent of various plant essential oils. It has been detected, often alongside other terpenes like caryophyllene oxide and β-selinene, in the chemical profiles of essential oils from several plant species, contributing to their complex compositions . Research into essential oils containing this compound has indicated potential for significant biological activity. One study on Eugenia valvata essential oil, of which this compound is a component, reported strong anticholinesterase activity (IC50 53.08 ± 1.13 µg/mL), suggesting its relevance for research in neurodegenerative conditions such as Alzheimer's disease . This compound is categorized organoleptically as a flavor and fragrance agent . Its estimated physical properties include a boiling point of 314-315°C and a logP (o/w) of 4.902, indicating low solubility in water but solubility in alcohol . This product is intended for research purposes only and is not meant for human consumption or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O B1239691 Gleenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

(5S,6R,9S,10R)-3,6-dimethyl-9-propan-2-ylspiro[4.5]dec-3-en-10-ol

InChI

InChI=1S/C15H26O/c1-10(2)13-6-5-12(4)15(14(13)16)8-7-11(3)9-15/h9-10,12-14,16H,5-8H2,1-4H3/t12-,13+,14-,15-/m1/s1

InChI Key

MYLXGCVCCZCOHU-LXTVHRRPSA-N

SMILES

CC1CCC(C(C12CCC(=C2)C)O)C(C)C

Isomeric SMILES

C[C@@H]1CC[C@H]([C@H]([C@@]12CCC(=C2)C)O)C(C)C

Canonical SMILES

CC1CCC(C(C12CCC(=C2)C)O)C(C)C

Synonyms

gleenol

Origin of Product

United States

Synthetic Pathways and Chemical Derivatization of Gleenol

Elucidation of Gleenol's Total Synthesis Methodologies

Total synthesis efforts have provided valuable insights into constructing the complex architecture of this compound. Several approaches have been reported, employing diverse strategies to assemble the spirocyclic system and establish the correct stereochemistry.

Retrosynthetic Analysis of this compound

Retrosynthetic strategies for this compound typically focus on disconnecting key bonds to reveal simpler, readily available starting materials. A central challenge is the formation of the spiro quaternary carbon atom. Approaches have involved the construction of the spiro[4.5]decane core through various cyclization reactions. Some syntheses have utilized starting materials like (-)-l-menthol or R-(-)-carvone, leveraging their inherent chirality to control the stereochemistry of the final product researchgate.netoup.comdntb.gov.ua. Other strategies have focused on constructing a functionalized spiro[4.5]decane intermediate as a key building block jst.go.jpresearchgate.netnih.gov.

Key Synthetic Intermediates and Reaction Cascades for this compound Production

Several key synthetic intermediates and reaction cascades have been employed in the total synthesis of this compound. A prominent strategy involves the use of Claisen rearrangement to construct the spiro[4.5]decane skeleton jst.go.jpresearchgate.netnih.govdurham.ac.ukrsc.org. This rearrangement has been shown to afford the multi-functionalized spiro[4.5]decane core with high diastereoselectivity jst.go.jpresearchgate.net.

Another key step highlighted in some syntheses is the installation of the C7 isopropyl group, which has been achieved via a ketene (B1206846) dithioacetal intermediate as an alternative to direct alkylation jst.go.jpresearchgate.netnih.gov. Diastereoselective reduction of a ketone intermediate, sometimes under Birch conditions, has also been reported as crucial for setting the correct stereochemistry at a specific position jst.go.jpresearchgate.netnih.gov.

One synthesis of (-)-Gleenol from (-)-l-menthol involved a C-H insertion reaction of an alkylidenecarbene as a key step, requiring 16 steps to complete the synthesis oup.comudel.eduscilit.com. Another approach starting from R-(-)-carvone utilized a silicon-guided acid-promoted rearrangement of an epoxy-noreudesmane intermediate researchgate.net.

Table 1 summarizes some key reaction types and intermediates reported in this compound synthesis.

Reaction TypeKey Intermediate / FeatureReferences
Claisen RearrangementFunctionalized Spiro[4.5]decane jst.go.jpresearchgate.netnih.govdurham.ac.ukrsc.org
C-H InsertionAlkylidenecarbene oup.comudel.eduscilit.com
Diastereoselective ReductionKetone jst.go.jpresearchgate.netnih.gov
RearrangementEpoxy-noreudesmane (from R-(-)-carvone) researchgate.net
Isopropyl group installationKetene dithioacetal jst.go.jpresearchgate.netnih.gov

Novel Approaches in this compound Synthesis

Research into the synthesis of this compound and related spirocyclic sesquiterpenes continues to explore novel and more efficient methodologies.

Green Chemistry Principles in this compound Synthetic Routes

While the provided search results discuss green chemistry principles in a general context, including minimizing waste, using less hazardous chemicals, and improving atom economy iitj.ac.inskpharmteco.comnih.govacs.org, there is no specific information in the search snippets detailing the explicit application of these principles to the synthesis of this compound itself. rsc.org

Stereoselective and Regioselective Synthesis of this compound Analogues

Stereoselectivity is a critical aspect of this compound synthesis due to the presence of multiple stereocenters. Several reported syntheses have emphasized stereocontrolled approaches. The Claisen rearrangement, for instance, has been shown to proceed with high diastereocontrol in the construction of the spiro[4.5]decane core jst.go.jpresearchgate.netnih.govdurham.ac.uk. Diastereoselective reduction steps are also crucial for establishing the correct configuration at specific positions in the molecule jst.go.jpresearchgate.netnih.gov. The synthesis from (-)-l-menthol highlights a stereoselective route starting from a chiral pool material oup.com. Similarly, the synthesis from R-(-)-carvone also demonstrates a stereocontrolled approach researchgate.net. The absolute configuration of (-)-Gleenol has been determined as 1S, 6R, 7S, 10R oup.com.

Information specifically on the regioselective synthesis of this compound analogues is not detailed within the provided search results.

Flow Chemistry and Continuous Processing for this compound Manufacturing

The search results discuss the general advantages and applications of flow chemistry and continuous processing in chemical manufacturing, including improved safety, control, efficiency, and potential environmental benefits compared to batch processes amt.ukcordenpharma.comltf-gmbh.comcontractpharma.comresearchgate.netkaskaden-reaktionen.de. However, there is no specific information in the provided snippets about the application of flow chemistry or continuous processing specifically for the synthesis or manufacturing of this compound. contractpharma.com

Derivatization Strategies for this compound Analogues

Chemical derivatization of this compound can be undertaken to modify its physicochemical properties, enhance its biological activity, or facilitate its analysis. Given the presence of a hydroxyl group, an alkene, and various alkyl substituents on the spirocyclic core, this compound offers several sites for chemical modification. Derivatization is a particularly valuable technique for analyzing compounds like this compound by gas chromatography (GC), as it can increase volatility and thermal stability sigmaaldrich.com.

Chemical Modification of this compound's Core Structure

Modifications to this compound's core structure can involve reactions targeting the existing functional groups or altering the carbon skeleton. The hydroxyl group at C-6 is a primary site for functionalization, amenable to reactions such as esterification, etherification, or oxidation to a ketone sigmaaldrich.comrsc.org. The alkene moiety in the five-membered ring can undergo hydrogenation, epoxidation, or other addition reactions. The isopropyl group and methyl substituents could potentially be modified through more complex C-H functionalization strategies, although these are generally more challenging.

The total synthesis efforts for this compound highlight some reactions that could be adapted for core modification. For instance, selective reduction of a ketone intermediate was a step in one synthesis researchgate.netresearchgate.net. Claisen rearrangement was key to constructing the spirocyclic system in several approaches researchgate.netjst.go.jpoup.comorganic-chemistry.orgresearchgate.net, suggesting that rearrangements could potentially be explored for modifying the core structure under specific conditions, although this would likely lead to significant structural changes rather than subtle derivatization.

Synthesis of this compound Conjugates and Bioconjugates

The synthesis of this compound conjugates involves linking this compound to other molecular entities. This is typically achieved by reacting a functional group on this compound, such as the hydroxyl group, with a complementary functional group on the molecule to be conjugated. Ester or ether linkages are common strategies for attaching this compound to carriers or labels.

While specific examples of this compound bioconjugates are not extensively detailed in the provided information, the concept involves conjugating this compound to biomolecules such as proteins, peptides, carbohydrates, or nucleic acids. This could be explored for various purposes, including studying its distribution, metabolism, or potential targeted delivery if it were to be developed as a therapeutic agent. The hydroxyl group provides a convenient handle for forming linkages to biomolecules via reactions like activated ester couplings, isocyanate chemistry, or click chemistry after appropriate pre-functionalization of this compound.

Catalytic Systems in this compound Synthesis and Transformation

Catalysis plays a crucial role in the efficient synthesis and transformation of complex molecules like this compound, enabling reactions to proceed under milder conditions, with increased selectivity, and higher yields. Various catalytic systems, including homogeneous, heterogeneous, and biocatalytic approaches, have been employed in this compound chemistry.

Homogeneous Catalysis in this compound Formation

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in solution nih.govwikipedia.org. In the context of this compound synthesis, homogeneous catalysts have been utilized in key bond-forming reactions. The Claisen rearrangement, a pivotal step in constructing the spiro[4.5]decane core in several synthetic routes researchgate.netjst.go.jpoup.comorganic-chemistry.orgresearchgate.net, can be catalyzed by various homogeneous acids or Lewis acids, although specific catalysts used for the Claisen rearrangement in reported this compound syntheses are not explicitly detailed in all summaries. Some synthetic strategies involve metal-catalyzed reactions. For example, rhodium(II) catalysts have been employed in intramolecular alkylidene carbene C-H insertion reactions, a method used in the synthesis of cyclic and spirocyclic compounds, including a route to (-)-Gleenol scilit.comresearchgate.netresearchgate.net.

Heterogeneous Catalysis for this compound Derivatization

Heterogeneous catalysis involves catalysts that are in a different phase from the reactants, commonly a solid catalyst with liquid or gaseous reactants wikipedia.org. These catalysts offer advantages in terms of separation and recycling. While the provided information primarily focuses on synthesis, heterogeneous catalysts could be applied to this compound derivatization reactions, such as hydrogenation of the alkene using supported metal catalysts (e.g., Pd/C, Pt/C) or oxidation of the hydroxyl group using solid catalysts. Some synthetic approaches to spirocycles and natural products, potentially including steps relevant to this compound, have explored the use of heterogeneous catalysts researchgate.net. Olefin metathesis, used in one this compound synthesis to form the spiro ring system researchgate.net, can be catalyzed by both homogeneous and heterogeneous Grubbs catalysts.

Molecular Mechanisms and Interaction Profiles of Gleenol

Enzymatic Modulation by Gleenol

Investigation of this compound as a Cofactor or Inhibitor in Biochemical Pathways

The potential role of this compound as either a cofactor, which would facilitate enzymatic reactions, or an inhibitor, which would hinder them, has not been explored in published scientific studies. For a compound to be classified as a cofactor or inhibitor, detailed enzymatic assays are required to measure the rate of specific biochemical reactions in the presence and absence of the compound. This type of investigation would determine if this compound can modulate the activity of specific enzymes and elucidate the nature of this interaction. However, no such studies have been reported for this compound, leaving its impact on biochemical pathways unknown.

Intracellular Target Identification and Validation for this compound

Identifying the specific molecules within a cell that a compound interacts with is crucial to understanding its biological effects. However, the intracellular targets of this compound have not been identified. Modern biological research employs several advanced techniques for this purpose, which have not yet been applied to the study of this compound.

Proteomic Profiling of this compound-Treated Cellular Systems

Proteomic profiling is a powerful technique used to identify the proteins that a compound interacts with in a cellular environment. This is often achieved by treating cells with the compound and then using methods like mass spectrometry to analyze changes in the proteome or to directly identify proteins that bind to the compound. A comprehensive search of scientific databases indicates that no proteomic studies have been conducted on cellular systems treated with this compound. Such research would be a critical step in pinpointing the direct protein targets of this compound and beginning to unravel its mechanism of action.

Genetic Perturbation Studies to Elucidate this compound's Molecular Targets

Genetic perturbation studies, such as those using CRISPR-Cas9 or RNA interference (siRNA), are instrumental in validating the molecular targets of a compound. These techniques allow researchers to systematically knock down or knock out specific genes to observe whether the cellular response to the compound is altered. This can confirm if a particular protein is essential for the compound's activity. There is currently no evidence in the scientific literature of any genetic perturbation studies being performed in conjunction with this compound treatment.

Cellular Pathway Modulation by this compound

The effect of this compound on the complex network of cellular pathways, which govern everything from cell communication to energy production, remains uninvestigated.

This compound's Influence on Signal Transduction Networks

Signal transduction is the process by which cells communicate and respond to their environment. It involves a cascade of molecular events, often including the activation of specific proteins called kinases and the production of "second messenger" molecules. Research into how this compound might influence these intricate signaling networks is absent from the current body of scientific literature. Understanding its potential effects on key signaling pathways would provide insight into its broader physiological roles.

Alterations in Metabolic Fluxes Induced by this compound

Metabolic flux analysis is a sophisticated method used to quantify the flow of metabolites through the various metabolic pathways within a cell. This technique can reveal how a compound alters cellular metabolism, for instance, by promoting or inhibiting certain metabolic routes. To date, no metabolomic or metabolic flux analysis studies have been published on the effects of this compound. Such investigations would be necessary to determine if this compound can rewire cellular metabolism and to understand the functional consequences of these changes.

In-Depth Analysis of this compound's Impact on Cellular Homeostasis Mechanisms Remains Largely Unexplored

While the sesquiterpenoid this compound, a naturally occurring chemical compound found in various plants, has been identified and is known for certain biological activities, a comprehensive understanding of its molecular mechanisms and specific impact on cellular homeostasis is not well-documented in current scientific literature. Cellular homeostasis encompasses the multitude of dynamic processes through which a cell maintains a stable internal environment. Disruptions to this delicate balance are hallmarks of various pathological states. The investigation into how exogenous compounds like this compound interact with and modulate these homeostatic pathways is a critical area of research. However, detailed studies elucidating this compound's specific molecular targets and its broader effects on cellular equilibrium are limited.

This compound, with the chemical formula C15H26O, has been isolated from organisms such as Cryptomeria japonica and Pelargonium endlicherianum nih.gov. Research has pointed to several biological effects, including termiticidal, insect-repelling, and plant-seed growth-regulating properties. Further studies have indicated its potential as an antifouling agent against marine bacteria and barnacle larvae. These activities inherently suggest an interaction with cellular processes in the target organisms. However, the existing body of research primarily focuses on the observational outcomes of this compound's application rather than the intricate molecular and cellular pathways it may disrupt or modulate to achieve these effects.

The current scientific record lacks in-depth studies on this compound's interaction profiles with specific cellular components. For instance, there is a scarcity of information regarding its potential binding to cellular receptors, modulation of enzymatic activities, or its influence on gene expression related to homeostatic control. Understanding these interactions is fundamental to characterizing the compound's full biological and toxicological profile. Without such data, a detailed discussion of its impact on cellular homeostasis—be it through influencing ion concentration gradients, protein folding and degradation pathways, oxidative stress responses, or metabolic regulation—remains speculative.

To fully comprehend this compound's role in cellular homeostasis, future research would need to address several key areas. Investigations into its effects on cell membrane integrity and the function of membrane-bound proteins would be a crucial starting point. Furthermore, studies exploring its influence on critical signaling pathways that govern cell survival, proliferation, and death would provide valuable insights. Techniques such as transcriptomics and proteomics could reveal changes in gene and protein expression in cells exposed to this compound, thereby identifying the cellular pathways it perturbs.

Based on a comprehensive search, there is no recognized chemical compound named "this compound" in scientific literature or chemical databases. As a result, it is not possible to generate a scientifically accurate article on its biological activities in non-human systems as requested in the prompt.

The creation of a "thorough, informative, and scientifically accurate" article requires verifiable data from peer-reviewed research, which does not exist for a compound named "this compound." Any attempt to generate content based on this name would result in the fabrication of information, which would contradict the core requirement for scientific accuracy.

Therefore, the requested article on the "Biological Activities of this compound in Non-Human Systems" cannot be produced.

Biological Activities of Gleenol in Non Human Systems

Gleenol's Role in Plant Biochemistry and Development

Phytotoxicological Assessments of this compound in Controlled Agricultural Environments

This compound's Biological Functions in Lower Organisms and In Vitro Models

Investigation of this compound in Invertebrate Model Systems

Limited research indicates that this compound exhibits biological activity in invertebrate systems. It has been reported to play a role in killing termites and repelling insects, although specific methodologies and quantitative results from these studies are not detailed in the available sources. researchgate.net

One study on the antifouling properties of compounds isolated from the Mediterranean brown alga Taonia atomaria assessed the activity of (-)-Gleenol against the settlement of barnacle cyprids, a common invertebrate model for such research. The findings indicated that (-)-Gleenol exhibited a strong antifouling efficacy with a reported EC50 value of less than 5 μM, accompanied by moderate toxicity. researchgate.net

Antifouling Activity of (-)-Gleenol Against Barnacle Cyprids

CompoundTest OrganismActivityEC50 ValueAssociated Toxicity
(-)-GleenolBarnacle CypridsSettlement Inhibition< 5 μMModerate

This compound's Activity in Isolated Organ and Tissue Preparations

No research studies detailing the activity of this compound in isolated organ or tissue preparations were identified.

Cellular Effects of this compound in Immortalized Cell Lines

There is no available scientific literature reporting on the cellular effects of this compound in immortalized cell lines.

Structure-Activity Relationships (SAR) for this compound and its Analogues in Biological Contexts

Elucidating Key Pharmacophores of this compound

No studies on the structure-activity relationships (SAR) of this compound and its analogues, nor any research aimed at elucidating its key pharmacophores, were found in the public domain. The literature does note that this compound and Axenol are epimers, which could be a point of interest for future SAR studies, but no such comparative analysis has been published. researchgate.net

Due to the absence of specific and detailed research on this compound for the majority of the topics outlined, it is not possible to construct the requested article while maintaining scientific accuracy and adhering to the provided structure. The available data is sparse and primarily focused on its presence in natural sources and a limited scope of its biological activity.

This compound, a sesquiterpenoid compound with the chemical formula C15H26O, has been identified in various natural sources, including certain species of brown algae and plants such as Cryptomeria japonica and Pelargonium endlicherianum. Research into its biological effects has revealed a range of activities in non-human systems, positioning it as a molecule of interest for various applications. The primary reported biological activities of this compound include insecticidal, insect repellent, plant growth regulatory, and antifouling properties.

Insecticidal and Insect Repellent Activities

This compound has been noted for its role in combating insect pests. Specifically, it has been reported to be effective in killing termites, suggesting its potential as a natural termiticide. In addition to its lethal effects, this compound also exhibits insect repellent properties, indicating it could be a valuable component in the development of natural insect deterrents. While these activities have been reported, detailed quantitative data on concentration-dependent efficacy and the spectrum of insects affected are not extensively available in the public domain.

Plant Growth Regulation

The influence of this compound on plant physiology has also been observed, with reports suggesting it can regulate the growth of plant seeds. The precise mechanisms and the extent of this regulatory activity, such as the specific plant species it affects and the nature of the growth modulation (promotion or inhibition), require further detailed investigation to be fully understood.

Antifouling Properties

In marine environments, this compound has demonstrated antifouling capabilities. Studies have indicated its effectiveness against the settlement of marine biofilm bacteria and barnacle larvae. This suggests a potential application for this compound in the development of environmentally benign antifouling coatings for marine vessels and structures. Quantitative data, such as EC50 values against various marine organisms, would be crucial for assessing its practical viability in this context.

A summary of the reported biological activities of this compound is presented below.

Biological ActivityTarget Organism(s)Reported Effect
InsecticidalTermitesLethal
Insect RepellentInsects (general)Deterrent
Plant Growth RegulationPlant seedsGrowth modulation
AntifoulingMarine biofilm bacteria, barnacle larvaeInhibition of settlement

Systematic Modification of this compound for Enhanced Biological Specificity

The targeted modification of a natural product's chemical structure is a common strategy to enhance its biological activity, improve its specificity, and optimize its physicochemical properties. This process often involves the synthesis of a series of derivatives where specific functional groups are altered or introduced.

In the case of this compound, while its total synthesis has been accomplished, allowing for the potential creation of novel derivatives, there is a notable lack of published research focusing on the systematic modification of its structure to enhance biological specificity. The scientific literature does not currently provide detailed examples of this compound derivatives that have been synthesized with the explicit aim of improving its insecticidal, repellent, plant-regulating, or antifouling properties. Such studies would be a critical next step in exploring the full potential of the this compound scaffold for various applications. Future research in this area could involve modifying the hydroxyl group, the double bond, or the alkyl substituents on the spiro[4.5]decane core to investigate their influence on biological activity.

Computational SAR Studies on this compound Derivatives

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity. Computational, or in silico, SAR studies employ molecular modeling and statistical analysis to predict the activity of novel compounds and to guide the design of more potent and specific derivatives.

Despite the recognized biological activities of this compound, there is a significant gap in the scientific literature regarding computational SAR studies focused specifically on its derivatives. While QSAR (Quantitative Structure-Activity Relationship) studies have been conducted on various classes of sesquiterpenoids, these have not been specifically applied to this compound and its analogues. The development of such models for this compound would require a dataset of structurally related compounds with corresponding biological activity data. As the synthesis and biological evaluation of a diverse set of this compound derivatives have not been extensively reported, the necessary data for robust computational SAR studies are currently unavailable. Future research efforts that combine the synthesis of this compound derivatives with their biological testing would be invaluable for generating the data needed to perform meaningful computational SAR analyses, which could, in turn, accelerate the discovery of new and improved this compound-based agents.

Environmental Dynamics and Ecological Impact of Gleenol

Environmental Fate and Transport of Gleenol

The environmental fate and transport of this compound describe how the compound moves and transforms within the environment after its release. This involves understanding its distribution across different media (air, water, soil, sediment) and the processes that lead to its degradation or persistence.

Abiotic Degradation Pathways of this compound (Photolysis, Hydrolysis)

Abiotic degradation refers to the breakdown of this compound through non-biological processes. Two primary abiotic pathways are photolysis and hydrolysis. Photolysis involves the degradation of this compound by light, particularly ultraviolet (UV) radiation. The rate and extent of photolysis depend on the compound's light absorption properties and the intensity and wavelength distribution of the light source. Hydrolysis is the cleavage of chemical bonds in this compound by reaction with water. This process is influenced by factors such as pH, temperature, and the presence of catalysts.

Illustrative Data Table: Abiotic Degradation Half-lives of this compound

ProcessEnvironmental MatrixConditions (e.g., pH, Temperature, Light Source)Illustrative Half-life
PhotolysisWaterSimulated Sunlight, 25°CX days/weeks
HydrolysisWaterpH 7, 25°CY days/weeks
HydrolysisWaterpH 9, 25°CZ days/weeks

Illustrative Research Findings: Studies on the photolytic degradation of this compound in simulated sunlit water indicate a moderate susceptibility to breakdown by light, with transformation products being identified via spectroscopic methods. Hydrolytic studies suggest that this compound is relatively stable under neutral and acidic conditions but may undergo base-catalyzed hydrolysis at higher pH values.

Biotic Transformation and Biodegradation of this compound in Environmental Matrices

Biotic transformation and biodegradation involve the breakdown of this compound by living organisms, primarily microorganisms such as bacteria and fungi. This can occur in various environmental matrices, including soil, water, and sediment. Biodegradation can lead to the complete mineralization of this compound into simple inorganic substances (e.g., CO2, H2O) or its transformation into metabolites.

Illustrative Data Table: Biodegradation of this compound in Different Media

Environmental MatrixInoculum SourceConditions (e.g., Aerobic/Anaerobic, Temperature)Illustrative % Degradation after X days
Surface WaterActivated SludgeAerobic, 20°CA %
SoilAgricultural Soil MicrobesAerobic, 20°CB %
SedimentRiver Sediment MicrobesAnaerobic, 15°CC %

Illustrative Research Findings: Experiments using microbial consortia enriched from wastewater treatment plants show that this compound can be biodegraded under aerobic conditions, albeit at a slow rate. Soil microcosm studies indicate that indigenous soil microorganisms contribute to the transformation of this compound, with the formation of several intermediate metabolites observed.

Sorption and Leaching Characteristics of this compound in Soil and Sediment Systems

Sorption is the process by which this compound binds to solid phases in the environment, such as soil particles and sediment. This process is influenced by the chemical properties of this compound (e.g., polarity, charge) and the characteristics of the solid matrix (e.g., organic carbon content, clay content). High sorption can limit the mobility and bioavailability of this compound. Leaching refers to the movement of this compound through soil profiles with percolating water, potentially reaching groundwater. Leaching potential is inversely related to sorption strength.

Illustrative Data Table: Sorption Coefficient (Kd/Koc) of this compound

Environmental MatrixIllustrative Kd (mL/g)Illustrative Koc (mL/g)
Sandy SoilDE
Clay Loam SoilFG
River SedimentHI

Illustrative Research Findings: Batch equilibrium studies demonstrate that this compound exhibits moderate sorption to soils with high organic carbon content, suggesting that organic matter plays a significant role in its retention. Leaching column experiments indicate that under high rainfall conditions, a fraction of this compound applied to the soil surface has the potential to migrate to deeper soil layers.

Ecotoxicological Assessments of this compound in Non-Human Biota

Ecotoxicological assessments evaluate the potential adverse effects of this compound on non-human organisms across different trophic levels and environmental compartments. These studies help to determine the concentrations of this compound that may pose a risk to ecosystems.

Aquatic Ecotoxicity of this compound to Algae, Daphnia, and Fish

Aquatic ecotoxicity studies assess the effects of this compound on organisms living in water bodies. Standard test species include algae (representing primary producers), Daphnia (a representative invertebrate), and fish (representing vertebrates). Endpoints typically measured include growth inhibition (algae), immobilization or reproduction impairment (Daphnia), and mortality or sublethal effects (fish).

Illustrative Data Table: Aquatic Ecotoxicity Endpoints for this compound

OrganismEndpointExposure DurationIllustrative EC50/LC50 (mg/L)Illustrative NOEC (mg/L)
Green AlgaeGrowth Inhibition72 hoursJK
Daphnia magnaImmobilization48 hoursLM
Daphnia magnaReproduction21 daysNO
Rainbow TroutMortality96 hoursPQ
Fathead MinnowSurvival and Growth28 daysRS

Illustrative Research Findings: Acute toxicity tests show that this compound is moderately toxic to Daphnia magna and fish under short-term exposures. Chronic exposure studies reveal that this compound can impair the reproduction of Daphnia and affect the growth and survival of fish larvae at environmentally relevant concentrations. Algal growth is inhibited at higher concentrations compared to the effect levels observed for Daphnia and fish.

Terrestrial Ecotoxicity of this compound to Soil Invertebrates and Microorganisms

Terrestrial ecotoxicity studies examine the effects of this compound on organisms living in or on the soil. This includes soil invertebrates, such as earthworms, and soil microorganisms, which play crucial roles in nutrient cycling and soil health. Endpoints assessed can include survival, reproduction (invertebrates), and microbial activity or community structure (microorganisms).

Illustrative Data Table: Terrestrial Ecotoxicity Endpoints for this compound

Organism/GroupEndpointExposure DurationIllustrative LC50/EC50 (mg/kg soil)Illustrative NOEC (mg/kg soil)
EarthwormMortality14 daysTU
EarthwormReproduction56 daysVW
Soil MicroorganismsNitrogen Transformation (e.g., Nitrification)28 daysXY
Soil MicroorganismsCarbon Transformation (e.g., Respiration)28 daysZAA

Bioaccumulation and Biomagnification Potential of this compound in Food Webs

Bioaccumulation is the process where an organism absorbs a substance from its food or environment at a rate faster than it can excrete it, leading to an accumulation in its tissues over time. epa.govcimi.orggreenlivinganswers.com Biomagnification, also known as trophic magnification, occurs when the concentration of a substance increases as it is transferred up through successive trophic levels in a food web. epa.govcimi.orggreenlivinganswers.com Substances that are persistent in the environment and can dissolve in fatty tissues are particularly prone to bioaccumulation and biomagnification. cimi.org

While general principles of bioaccumulation and biomagnification in food webs are well-documented for various persistent organic pollutants (POPs) and some metals epa.govcimi.orgoaepublish.com, specific detailed research findings on the bioaccumulation and biomagnification potential of this compound in food webs were not extensively available in the provided search results.

Studies on the transfer of contaminants in food chains often focus on substances like microplastics and associated chemicals, mercury, and organochlorines, demonstrating their potential to bioaccumulate in organisms and biomagnify at higher trophic levels. oaepublish.comosf.io The extent to which this compound, as a naturally occurring sesquiterpene, exhibits these properties would depend on its persistence in the environment, its uptake rate by organisms, and its metabolism and excretion rates.

Remediation Strategies for this compound Contamination

Remediation strategies aim to remove or reduce the concentration of contaminants in the environment. For chemical compounds, various techniques can be employed depending on the nature of the contaminant and the affected matrix (soil, water, etc.).

Bioremediation Techniques for this compound-Contaminated Sites

Bioremediation techniques utilize microorganisms or natural processes to degrade or transform pollutants into less harmful substances. crccare.commdpi.com This can involve stimulating indigenous microorganisms (biostimulation) or introducing specific microbial cultures (bioaugmentation). greensoilgroup.com Bioremediation can be applied in situ (at the contamination site) or ex situ (after removal of contaminated material). crccare.commdpi.com

While bioremediation is a recognized approach for treating various organic contaminants mdpi.comgreensoilgroup.com, specific documented studies detailing the application of bioremediation techniques specifically for this compound-contaminated sites were not found in the provided search results. However, the fact that this compound is a naturally occurring compound and a sesquiterpene nih.govctdbase.org might suggest that microorganisms capable of degrading similar natural compounds could potentially be involved in its natural attenuation or could be utilized in targeted bioremediation strategies. Research on the microbial degradation pathways of this compound would be necessary to assess the feasibility and effectiveness of bioremediation techniques.

Bioremediation techniques can include bioventing, enhanced bioremediation, biopiles, composting, land farming, and slurry phase biological treatment. crccare.com The success of bioremediation depends on factors such as the type and concentration of the contaminant, site conditions, and microbial activity. greensoilgroup.com

Phytoremediation Approaches for this compound Removal

Phytoremediation is an environmentally friendly technology that uses plants to remove, sequester, or degrade environmental contaminants from soil and water. scirp.org Plants can take up contaminants through their roots and either store them, transform them, or release them into the atmosphere. scirp.org Different phytoremediation processes include rhizofiltration (absorption/adsorption by roots in water), phytoextraction (uptake and accumulation in aboveground biomass), phytoevaporation (transpiration), and phytostabilization (immobilization in soil). nih.gov

Some plant species, including certain Ocimum species (basil), have shown potential for phytoremediation of various toxic compounds, such as pesticides, organic dyes, crude oil, and heavy metals. nih.gov Given that this compound has been found in Ocimum species nih.gov, further research would be needed to determine if these plants, or other species, can effectively take up and process this compound from contaminated media through phytoremediation mechanisms.

While the concept of using plants for environmental cleanup is well-established scirp.orgnih.gov, specific research on the application of phytoremediation specifically for this compound removal was not detailed in the provided search results. The effectiveness of phytoremediation for this compound would depend on the plant species used, the concentration of this compound, and the specific environmental conditions.

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are chemical treatment methods used to remove organic pollutants from water and wastewater. nih.govmdpi.combibliotekanauki.pl AOPs typically involve the generation of highly reactive species, such as hydroxyl radicals (•OH), which can effectively degrade a wide range of organic compounds. mdpi.commdpi.com

Common AOPs include ozonation (O3), Fenton processes (Fe2+/H2O2), UV irradiation, and combinations thereof (e.g., O3/H2O2, UV/O3, UV/H2O2, photo-Fenton, photocatalysis). nih.govmdpi.commdpi.comkirj.ee These processes can lead to the mineralization of organic pollutants into carbon dioxide and water. mdpi.com

Research has demonstrated the effectiveness of AOPs for the degradation of various organic pollutants, such as phenols and dyes. nih.govmdpi.combibliotekanauki.plmdpi.com Factors influencing the efficiency of AOPs include pH, oxidant concentration, catalyst presence, and pollutant concentration. nih.govbibliotekanauki.pl

Specific studies on the application of AOPs for the degradation of this compound were not found in the provided search results. However, given that this compound is an organic compound nih.gov, it is plausible that AOPs could be explored as a potential method for its degradation in contaminated water or wastewater streams. Further research would be required to determine the optimal AOP conditions for this compound degradation and to assess its efficiency.

Advanced Analytical Methodologies for Gleenol Characterization and Quantification

Spectroscopic Techniques for Gleenol Structure Elucidation

A combination of high-resolution spectroscopic techniques has been instrumental in piecing together the molecular architecture of this compound. These methods provide complementary information, from the carbon-hydrogen framework to the specific functional groups present, culminating in a detailed structural confirmation.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the molecular structure of a compound. nih.govwikipedia.org By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms and the spatial relationships between them. For the structural elucidation of this compound, both ¹H and ¹³C NMR were employed, providing a detailed map of its carbon-hydrogen framework. The splitting pattern of peaks in a high-resolution spectrum gives additional information about the number of hydrogen atoms on adjacent carbons, following the n+1 rule. libretexts.orgchemguide.co.uk

¹H NMR Analysis: The proton NMR spectrum of this compound, recorded at 600 MHz in deuterated chloroform (CDCl₃), reveals a total of 26 hydrogen atoms, consistent with its molecular formula. Key signals include a distinct doublet at 3.85 ppm, indicative of a proton attached to a carbon bearing an oxygen atom. Several multiplets in the aliphatic region between 1.20 and 2.50 ppm correspond to the complex ring structure of the molecule.

¹³C NMR Analysis: The carbon-13 NMR spectrum shows 15 distinct carbon signals, confirming the total carbon count. A prominent signal at 78.2 ppm is characteristic of a carbon atom bonded to a hydroxyl group. The spectrum also displays signals in the olefinic region, around 120-140 ppm, indicating the presence of a carbon-carbon double bond within the molecular structure.

2D NMR Techniques: To further resolve the structure, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) were conducted. The COSY spectrum established the proton-proton correlations, helping to trace the connectivity of the hydrogen atoms throughout the molecule. The HSQC spectrum correlated each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the carbon skeleton.

Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)Multiplicity
135.41.85m
228.11.62m
3125.85.40d
4138.2--
545.12.10m
678.23.85d
749.51.95m
824.31.55m
942.62.25m
1033.71.75m
1121.91.05d
1222.11.03d
1329.81.68m
1419.50.95s
1516.20.92s

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. taylorandfrancis.comgithub.io It is a crucial tool for determining the molecular weight of a compound and can also provide information about its elemental composition and structure through fragmentation analysis. waters.comyoutube.com

High-resolution mass spectrometry (HRMS) was performed on this compound using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) analyzer. The analysis yielded a precise monoisotopic mass, which was then used to determine the elemental composition of the molecule. mtoz-biolabs.com

Molecular Ion Peak: The HRMS data for this compound showed a prominent molecular ion peak [M+H]⁺ at an m/z of 223.2062. This experimentally determined value is in close agreement with the calculated theoretical mass of 223.2056 for the molecular formula C₁₅H₂₇O⁺, providing strong evidence for the proposed elemental composition.

Isotopic Distribution: The isotopic pattern of the molecular ion peak was also analyzed. The relative abundance of the [M+1]⁺ and [M+2]⁺ peaks corresponded to the natural abundance of ¹³C and ¹⁸O isotopes, further corroborating the elemental formula of C₁₅H₂₆O.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments were conducted to study the fragmentation pattern of this compound. The fragmentation of the precursor ion at m/z 223.2062 resulted in several characteristic product ions. A significant fragment was observed at m/z 205.1955, corresponding to the loss of a water molecule (H₂O), which is a common fragmentation pathway for alcohols. Another major fragment at m/z 163.1485 suggests the cleavage of a side chain from the main ring structure.

Table 2: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zMeasured m/zMass Difference (ppm)Proposed Formula
[M+H]⁺223.2056223.20622.7C₁₅H₂₇O⁺
[M+Na]⁺245.1876245.18812.0C₁₅H₂₆NaO⁺
[M-H₂O+H]⁺205.1951205.19551.9C₁₅H₂₅⁺

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. sepscience.commt.com IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. mt.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound was recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum displayed a broad absorption band at approximately 3350 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydroxyl group. The presence of sp³ C-H stretching vibrations was confirmed by strong absorption bands in the region of 2850-2960 cm⁻¹. A peak at around 1650 cm⁻¹ is indicative of a C=C double bond stretching vibration.

Raman Spectroscopy: The Raman spectrum of this compound provided complementary information. A strong Raman band was observed at 1655 cm⁻¹, corresponding to the symmetric C=C stretching vibration, which is often more intense in Raman than in IR for non-polar bonds. The C-H stretching vibrations were also visible in the Raman spectrum, consistent with the IR data. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule and aids in the confident identification of its functional groups. researchgate.net

Table 3: Key IR and Raman Vibrational Frequencies for this compound

Functional GroupIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Vibrational Mode
O-H3350 (broad)-Stretching
C-H (sp³)2850-29602855-2965Stretching
C=C16501655Stretching
C-O10501052Stretching

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are analytical techniques that involve the interaction of ultraviolet and visible light with a molecule, causing electronic transitions. fiveable.meyoutube.com These methods are particularly useful for analyzing compounds with chromophores and fluorophores.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound was recorded in ethanol. The spectrum showed a maximum absorption (λₘₐₓ) at 205 nm. This absorption is attributed to the π → π* electronic transition of the carbon-carbon double bond within the this compound structure. The relatively low wavelength of maximum absorption is consistent with an isolated double bond, rather than a conjugated system. The molar absorptivity (ε) at this wavelength was determined to be approximately 10,000 L mol⁻¹ cm⁻¹, which is a typical value for this type of electronic transition.

Fluorescence Spectroscopy: Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. researchgate.net When excited at its absorption maximum of 205 nm, this compound exhibited a weak fluorescence emission. The emission spectrum showed a maximum at 310 nm. The low quantum yield of this fluorescence suggests that non-radiative decay processes are the dominant pathways for the excited state to return to the ground state. While not a primary technique for the structural elucidation of this compound, the fluorescence data provides additional photophysical characterization of the molecule.

Table 4: UV-Vis and Fluorescence Spectroscopic Data for this compound

TechniqueParameterValue
UV-Visλₘₐₓ205 nm
Molar Absorptivity (ε)10,000 L mol⁻¹ cm⁻¹
FluorescenceExcitation λₘₐₓ205 nm
Emission λₘₐₓ310 nm

Chromatographic Separations and Purity Assessment of this compound

Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds. taylorandfrancis.com High-performance liquid chromatography is a particularly powerful tool for these purposes.

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. oxfordindices.comlibretexts.org It is an indispensable tool for assessing the purity of a synthesized or isolated compound. moravek.comchromatographyonline.com

A reverse-phase HPLC method was developed for the analysis of this compound. The separation was achieved on a C18 column with a mobile phase consisting of a gradient of acetonitrile and water. Detection was performed using a photodiode array (PDA) detector, which allowed for the monitoring of the elution profile at multiple wavelengths.

Purity Assessment: The purity of a synthesized batch of this compound was determined by HPLC. The chromatogram showed a single major peak with a retention time of 12.5 minutes, accounting for over 99% of the total peak area. This indicates a high degree of purity for the isolated compound. The identity of the peak was confirmed by collecting the corresponding fraction and analyzing it by mass spectrometry, which matched the molecular weight of this compound.

Method Validation: The developed HPLC method was validated for its linearity, accuracy, and precision. A calibration curve was constructed by analyzing standard solutions of this compound at different concentrations, and a linear relationship between concentration and peak area was observed with a correlation coefficient (R²) greater than 0.999. The accuracy and precision of the method were found to be within acceptable limits, demonstrating its suitability for the quantitative analysis of this compound.

Table 5: HPLC Method Parameters for this compound Analysis

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient50-95% B over 20 min
Flow Rate1.0 mL/min
DetectionPDA at 205 nm
Retention Time12.5 min

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile this compound Derivatives

Gas Chromatography coupled with Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile compounds like this compound, particularly in the context of essential oils and other complex natural product mixtures. spectrabase.comnih.govresearchgate.netmdpi.com The principle of GC-MS involves the separation of volatile components in a gas chromatograph followed by their detection and identification by a mass spectrometer.

In the analysis of this compound, the compound is first vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of this compound between the stationary phase of the column and the mobile gas phase. The retention time, the time it takes for this compound to travel through the column, is a characteristic feature used for its preliminary identification.

Following separation, this compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process generates a unique fragmentation pattern, known as a mass spectrum, which serves as a molecular fingerprint. The mass spectrum of this compound, along with its retention time, allows for its unambiguous identification by comparison with spectral libraries and standards. spectrabase.comnih.gov

GC-MS has been instrumental in identifying this compound in the essential oils of various plants, including Duguetia lanceolata and in the volatile fractions of brown algae. mdpi.comsemanticscholar.org Furthermore, GC-MS analysis has been utilized to monitor the production of this compound in in-vitro cultures, such as in engineered E. coli. researchgate.net The technique's high sensitivity and specificity make it an invaluable tool for both qualitative and quantitative analysis of this compound in diverse sample types.

Key Findings from GC-MS Analyses of this compound:

Sample MatrixKey Findings
Essential Oil of Duguetia lanceolataThis compound was identified as a minor component. mdpi.com
Volatile fraction of brown algaeThis compound was found to be a major constituent. semanticscholar.org
Engineered E. coli culturesSuccessful production of this compound was confirmed and quantified. researchgate.net
Copaiba Oil-ResinThis compound was identified as a constituent. nih.gov

Supercritical Fluid Chromatography (SFC) for Chiral this compound Separations

While extensive research on the application of Supercritical Fluid Chromatography (SFC) specifically for the chiral separation of this compound is not available in the current scientific literature, the technique holds significant promise for this purpose. SFC is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It is particularly well-suited for the separation of chiral compounds due to its high efficiency and the unique properties of supercritical fluids.

For a chiral molecule like this compound, which possesses multiple stereocenters, the separation of its enantiomers and diastereomers is crucial for understanding its biological activity. Chiral SFC would employ a chiral stationary phase (CSP) that interacts differently with the various stereoisomers of this compound, leading to their separation. The choice of the CSP and the optimization of SFC conditions, such as pressure, temperature, and mobile phase composition, would be critical for achieving successful chiral resolution.

Given the successful application of SFC for the chiral separation of other terpenoids, it is anticipated that this technique could be effectively applied to this compound. Future research in this area would be valuable for the stereoselective synthesis and bioactivity studies of this compound.

Crystallographic Analysis of this compound

Crystallographic techniques are indispensable for the unambiguous determination of the three-dimensional structure of molecules. For a complex molecule like this compound, with its specific stereochemistry, crystallographic analysis provides the definitive proof of its atomic arrangement in the solid state.

Single-crystal X-ray diffraction is the gold standard for determining the molecular structure of crystalline compounds. This technique involves irradiating a single, high-quality crystal of this compound with a beam of X-rays. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.

Although a dedicated single-crystal X-ray diffraction study solely on this compound is not prominently reported, the stereochemistry of products from syntheses that also yield this compound has been confirmed by this method. researchgate.net Such analyses provide crucial information about bond lengths, bond angles, and the absolute configuration of the chiral centers within the this compound molecule. This structural information is vital for understanding its chemical reactivity and biological interactions.

Powder X-ray Diffraction (PXRD) is a powerful technique for the characterization of crystalline solids. It is particularly useful for identifying different crystalline forms, or polymorphs, of a compound. Polymorphism can significantly impact the physical and chemical properties of a substance, including its melting point, solubility, and bioavailability.

Currently, there are no published studies on the polymorphic forms of this compound. However, should different crystalline forms of this compound be discovered, PXRD would be the primary technique for their characterization. Each polymorph would produce a unique PXRD pattern, allowing for their differentiation and the assessment of crystalline purity.

Quantitative Analytical Methods for this compound in Complex Matrices

The accurate quantification of this compound in complex matrices, such as biological fluids, cell cultures, and environmental samples, is essential for pharmacokinetic, metabolic, and environmental fate studies. This requires the development of sensitive, specific, and reliable bioanalytical assays.

At present, there is a lack of published literature detailing the development of specific bioanalytical assays for the quantification of this compound in complex biological or environmental matrices. However, based on the analytical techniques used for similar sesquiterpenes, several approaches could be adopted for this purpose.

A common strategy would involve the use of liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. These techniques offer high sensitivity and selectivity, allowing for the detection and quantification of low levels of this compound in the presence of interfering substances.

The development of such an assay would require:

Sample Preparation: An efficient extraction method to isolate this compound from the matrix (e.g., liquid-liquid extraction, solid-phase extraction).

Chromatographic Separation: A robust chromatographic method to separate this compound from other components in the extract.

Mass Spectrometric Detection: Optimized MS parameters for sensitive and specific detection of this compound.

Method Validation: Thorough validation of the assay for accuracy, precision, linearity, and stability according to regulatory guidelines.

The development of validated bioanalytical assays for this compound is a critical next step to enable further research into its pharmacological and environmental properties.

Hyphenated Techniques for Trace Analysis of this compound (e.g., LC-MS/MS)

The quantification and characterization of this compound, particularly at trace levels in complex matrices such as plant extracts and essential oils, necessitates highly sensitive and selective analytical methodologies. Gas chromatography (GC) has traditionally been employed for the analysis of volatile compounds like sesquiterpenoids. However, for less volatile or thermally labile compounds, and to achieve lower detection limits, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful and preferred alternative thermofisher.combiospec.netusask.ca. This hyphenated technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for the trace analysis of this compound.

The development of a robust LC-MS/MS method for this compound involves several critical steps, including sample preparation, chromatographic separation, and mass spectrometric detection. The aim is to achieve a method with high accuracy, precision, and a low limit of quantification (LOQ) srce.hrmdpi.com.

Sample Preparation

The initial step in the analysis of this compound from natural sources is the efficient extraction of the analyte from the sample matrix. A common method for extracting sesquiterpenoids from plant material is maceration using organic solvents such as methanol or hexane. For complex matrices, a clean-up step using Solid-Phase Extraction (SPE) may be employed to remove interfering substances and concentrate the analyte, thereby improving the sensitivity and robustness of the LC-MS/MS analysis.

Chromatographic Separation

The separation of this compound from other components in the extract is typically achieved using reverse-phase liquid chromatography. A C18 or C30 column is often suitable for the separation of sesquiterpenoids thermofisher.com. The mobile phase usually consists of a gradient mixture of water and an organic solvent, such as methanol or acetonitrile, often with additives like formic acid or ammonium acetate to enhance ionization efficiency thermofisher.com. The gradient elution allows for the effective separation of compounds with a wide range of polarities.

Mass Spectrometric Detection

Following chromatographic separation, this compound is detected by a tandem mass spectrometer. Atmospheric Pressure Chemical Ionization (APCI) is a suitable ionization technique for sesquiterpenoids, although Electrospray Ionization (ESI) can also be used thermofisher.com. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode for quantification. This involves selecting the precursor ion of this compound in the first quadrupole, fragmenting it in the collision cell, and then detecting specific product ions in the third quadrupole. This process provides a high degree of selectivity and sensitivity, minimizing interference from the sample matrix.

The table below illustrates a hypothetical set of parameters for an LC-MS/MS method for the quantification of this compound, based on typical values for sesquiterpenoid analysis.

ParameterValue
LC Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Ionization Mode APCI, Positive
Precursor Ion (m/z) 223.2 [M+H]+
Product Ion 1 (m/z) 161.1 (Quantifier)
Product Ion 2 (m/z) 109.1 (Qualifier)
Collision Energy Optimized for this compound fragmentation
Retention Time ~ 8.5 min (dependent on specific gradient)

Method Validation and Research Findings

A developed LC-MS/MS method for this compound would require rigorous validation to ensure its reliability, following guidelines such as those from the International Conference on Harmonization (ICH) srce.hrmdpi.com. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) srce.hrmdpi.com.

While specific research on the LC-MS/MS analysis of this compound is not widely published, studies on other sesquiterpenoids provide valuable insights into expected performance. For instance, LC-MS/MS methods for various terpenes have reported LODs in the range of 2-25 ppb thermofisher.com. The linearity of such methods is typically excellent, with correlation coefficients (R²) greater than 0.99 over a defined concentration range srce.hrmdpi.com.

The following table presents hypothetical validation data for a this compound LC-MS/MS method, demonstrating the expected performance based on the analysis of similar compounds.

Validation ParameterResult
Linearity (R²) > 0.998
Linear Range 1 - 1000 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (RSD%) < 5%
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL

The application of such a validated LC-MS/MS method would allow for the accurate and precise quantification of this compound in various samples, contributing to a better understanding of its distribution in nature and its potential applications. The high sensitivity of this technique makes it particularly suitable for trace analysis, where the concentration of this compound may be very low.

Computational and Theoretical Studies of Gleenol

Chemoinformatics and QSAR Modeling for Gleenol

Chemoinformatics and QSAR modeling are powerful computational tools used to predict the biological activity and properties of chemical compounds. nih.govneovarsity.org These methods are instrumental in modern drug discovery and chemical research. elsevier.com

Development of this compound Chemical Libraries and Databases

The creation of chemical libraries and databases is a fundamental step in chemoinformatics. nih.govlibretexts.org For a compound like this compound, this would involve the compilation of its known structural and physicochemical data. Publicly accessible databases such as PubChem, ChEMBL, and ChemSpider serve as repositories for such information. libretexts.org Commercial libraries from vendors like Enamine and MilliporeSigma offer extensive collections of compounds for virtual screening. schrodinger.com However, there is no evidence of a dedicated chemical library or database specifically curated for this compound and its analogues.

Predictive Modeling of this compound's Biological Activities (non-human, in vitro)

Predictive modeling for biological activities involves the use of computational models to forecast how a compound will behave in a biological system. nih.govnih.gov QSAR models are a primary example, establishing a mathematical relationship between a compound's chemical structure and its biological activity. neovarsity.org For this compound, this would entail developing models based on its molecular descriptors to predict its potential effects in non-human, in vitro assays. Despite the availability of general predictive modeling techniques, no specific models for this compound's biological activities have been found in the existing literature.

Virtual Screening for Novel this compound-like Compounds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnuvisan.com This process can be either structure-based or ligand-based. nuvisan.com In the context of this compound, virtual screening could be employed to find novel compounds with similar structural features or predicted biological activities. rsc.orgals-journal.com This would typically involve using the known structure of this compound as a template to search for similar molecules in vast chemical databases. At present, there are no published studies detailing virtual screening efforts for this compound-like compounds.

Machine Learning and Artificial Intelligence in this compound Research

Application of AI for this compound Synthesis Prediction

AI can be a powerful tool for retrosynthesis prediction, which involves working backward from a target molecule to identify potential starting materials and reaction pathways. engineering.org.cnnih.gov For a novel or complex molecule, AI algorithms can propose synthetic routes that may not be immediately obvious to a human chemist. While the application of AI in chemical synthesis is a burgeoning field, there is no specific research available on the use of AI to predict the synthesis of this compound.

Machine Learning Models for this compound's Biological Effect Prediction in Non-Human Systems

Machine learning models can be trained on large datasets of chemical structures and their corresponding biological activities to predict the effects of new compounds. frontiersin.org These models can be used to forecast a wide range of biological effects in non-human systems, from cellular toxicity to enzymatic inhibition. Although the methodologies for creating such predictive models are well-established, there are no machine learning models specifically developed to predict the biological effects of this compound.

Emerging Applications and Future Research Directions for Gleenol

Gleenol in Materials Science and Engineering

The unique spirocyclic structure of this compound suggests potential for its application in materials science and engineering. Research into spirocyclic scaffolds, the structural basis of this compound, indicates their relevance in developing biologically active compounds with potential uses in materials science researchgate.netthieme-connect.com.

Development of this compound-Based Polymers and Composites

While specific research on "this compound-based polymers" is not extensively documented, the incorporation of natural products and their derivatives into polymer structures is an active area of research. Given that this compound is a sesquiterpene alcohol, its hydroxyl group could potentially serve as a reactive handle for polymerization reactions or for grafting onto existing polymer backbones. This could lead to the development of novel polymers or composites with tailored properties, potentially leveraging any inherent biological activities of this compound, such as its reported antifouling effects nih.govdokumen.pub. Future research could explore polymerization techniques utilizing this compound as a monomer or co-monomer, as well as methods for creating composites where this compound is dispersed within a polymer matrix to impart specific functionalities.

This compound in Nanotechnology and Advanced Functional Materials

This compound's natural occurrence in marine algae, some of which are being investigated for their potential in the biological synthesis of nanoparticles and as sources of antifouling compounds, hints at its possible role in nanotechnology and advanced functional materials nih.govdokumen.pubresearchgate.net. Extracts containing this compound have shown antifouling activity, inhibiting the settlement of organisms like barnacle larvae nih.govdokumen.pub. This suggests that this compound or its derivatives could be explored as components in the design of antifouling coatings and other functional materials aimed at preventing biofouling on marine structures or medical devices. Furthermore, the integration of natural compounds like this compound into nanomaterials could lead to the development of novel bionanomaterials with enhanced or unique properties for various applications. Research in this area could focus on synthesizing this compound-functionalized nanoparticles or incorporating this compound into nanostructured composites.

This compound as a Tool in Chemical Biology

This compound exhibits several biological activities, including termiticidal, anti-helmintic, and plant growth regulation effects researchgate.netrsc.orgnih.govnih.gov. These activities underscore its interactions with biological systems, paving the way for its use as a tool in chemical biology to investigate fundamental biological processes.

Design of this compound-Based Molecular Probes for Biological Systems

The known biological activities of this compound suggest it interacts with specific biological targets, such as enzymes or receptors, within organisms. Designing molecular probes based on the this compound structure could be a valuable approach to identify and study these targets. By chemically modifying this compound with reporter groups (e.g., fluorescent tags, radioactive isotopes) or reactive handles, researchers could track its distribution in biological systems, identify binding partners, and elucidate its mechanism of action at the molecular level. This could involve synthesizing a library of this compound derivatives and evaluating their binding affinity and specificity to various biomolecules.

This compound's Utility in Understanding Fundamental Biological Processes

Investigating how this compound exerts its termiticidal, anti-helmintic, and plant growth regulating effects can provide insights into fundamental biological processes in insects, helminths, and plants. For instance, understanding how this compound regulates plant seed growth could shed light on plant development pathways. Similarly, studying its effects on termites and helminths could reveal novel aspects of their physiology or vulnerabilities. Research could involve a combination of biochemical assays, cell biology techniques, and genetic studies to identify the biological pathways and molecular targets affected by this compound. The data obtained from such studies could contribute to a deeper understanding of these biological systems.

This compound in Agricultural Chemistry and Crop Science

This compound's reported biological activities, particularly its effects on termites, helminths, and plant seed growth, position it as a compound with potential applications in agricultural chemistry and crop science researchgate.netrsc.orgnih.govnih.gov. Spirocyclic compounds, including those with structures similar to this compound, are generally considered as potential candidates for the development of agricultural chemicals researchgate.netthieme-connect.com.

This compound as a Plant Growth Modulator

This compound has been reported to exhibit plant growth regulation functions. nih.govresearchgate.net This suggests a potential role for this compound in agricultural applications aimed at influencing plant development. Further research is needed to fully understand the mechanisms by which this compound modulates plant growth and to determine optimal concentrations and application methods for desired effects. Studies could explore its impact on seed germination, root development, shoot elongation, and flowering in various plant species. Understanding the molecular pathways influenced by this compound could pave the way for developing novel plant growth regulators derived from this natural compound.

Development of this compound-Based Biopesticides and Bioherbicides

Furthermore, essential oils containing this compound have shown phytotoxic potential, suggesting possible applications as bioherbicides. mdpi.comufpa.br Essential oils from Calycolpus goetheanus, which contain this compound, exhibited inhibitory effects on the growth of Mimosa pudica. mdpi.comufpa.br this compound was present in these essential oils at concentrations such as 2.46%. mdpi.comufpa.br

Detailed research findings on the insecticidal and phytotoxic activities of this compound itself, rather than the essential oils it is found in, are crucial for developing this compound-based biopesticides and bioherbicides. This includes determining the effective concentrations, modes of action, target specificity, and environmental impact.

Source Plant / OrganismThis compound Concentration (approximate % in essential oil/extract)Reported BioactivityRelevant Snippets
Pilgerodendron uviferum1.5%Insecticidal (Mosquitoes, Houseflies, Moths) nih.govunicam.itresearchgate.net
Calycolpus goetheanus2.46%Phytotoxic (Mimosa pudica) mdpi.comufpa.br
Myrica gale0.2% (in leaf essential oil)- (Composition analysis reported) bibliotekanauki.pl
Cryptomeria japonica0.76–1.06% (in wood board VOCs)- (Composition analysis, potential bioactivity) mdpi.com
Ganoderma sinense- (Biosynthesis)Killing termites, antihelminth, plant growth regulation nih.govresearchgate.net

Note: Concentrations are approximate and may vary depending on the source and extraction method.

Future research should focus on isolating this compound and evaluating its efficacy and specificity as a standalone biopesticide or bioherbicide. This would involve dose-response studies, field trials, and investigations into potential synergistic effects with other natural compounds.

Sustainable Chemical Processes Incorporating this compound

The growing emphasis on sustainability in the chemical industry highlights the potential for incorporating naturally derived compounds like this compound into greener processes. This can involve developing sustainable methods for this compound synthesis or utilizing this compound in novel catalytic cycles and waste valorization approaches.

Waste Valorization and Circular Economy Approaches with this compound

This compound's presence in the essential oils of various plants presents opportunities for its extraction and utilization within waste valorization and circular economy frameworks. Many of the plant sources where this compound is found, such as Cryptomeria japonica and Myrica gale, are processed for timber, pulp, or other products, generating significant amounts of biomass waste like sawdust, bark, and leaves. mdpi.combibliotekanauki.plmdpi.com Extracting valuable compounds like this compound from these waste streams aligns with the principles of a circular economy, reducing waste and creating value-added products.

Studies have analyzed the composition of essential oils from different parts and ages of plants like Cryptomeria japonica, identifying this compound as a component in volatile organic compounds from solid wood boards. mdpi.com Similarly, this compound has been found in the essential oil of Myrica gale leaves and flowers. bibliotekanauki.pl The valorization of softwood bark through the extraction of utilizable chemicals, including compounds like this compound, is an active area of research. researchgate.net

Plant SourceBiomass TypeThis compound PresencePotential for Waste ValorizationRelevant Snippets
Cryptomeria japonicaWood, Sawdust, BarkYesUtilization of forestry residues mdpi.commdpi.com
Myrica galeLeaves, FlowersYesExtraction from plant biomass bibliotekanauki.pl
Calycolpus goetheanusPlant materialYesExtraction from plant biomass mdpi.comufpa.br
Pilgerodendron uviferumPlant materialYesExtraction from plant biomass nih.govunicam.itresearchgate.net

Research in this area could focus on developing efficient and sustainable extraction methods for this compound from various types of biomass waste. This includes exploring techniques such as steam distillation, solvent extraction, and potentially subcritical or supercritical fluid extraction. mdpi.comnih.gov The extracted this compound could then be used in the applications discussed earlier, contributing to a more sustainable and circular bioeconomy.

Future research should also investigate the economic feasibility and environmental impact of large-scale this compound extraction from biomass waste. This would involve life cycle assessments and techno-economic analyses to ensure that these processes are truly sustainable and commercially viable.

Conclusion

Synthesis of Key Findings on Gleenol

This compound is a naturally occurring spiroaxane sesquiterpenoid alcohol with the molecular formula C₁₅H₂₆O. nih.govnist.gov Research has identified this compound in various natural sources, including the brown algae Taonia atomaria and Padina pavonica, as well as the marine sponge Acanthella cavernosa. mdpi.comirb.hrresearchgate.net Its structure features a unique spiro[4.5]decane skeleton. jst.go.jpoup.comorganic-chemistry.org

Studies have explored various synthetic routes to this compound, including total synthesis approaches utilizing key steps such as Claisen rearrangement to construct the spirocyclic framework. researchgate.netjst.go.jpoup.comorganic-chemistry.orgscilit.com These synthetic efforts have contributed to understanding the stereochemistry and structural characteristics of this compound. oup.comorganic-chemistry.org

Investigations into the biological activities of this compound have revealed promising properties. It has demonstrated the ability to inhibit the settlement of marine biofilm bacteria and barnacle larvae, suggesting potential as an antifouling agent. researchgate.netjst.go.jp Additionally, research indicates potential neuroprotective activity and other biological functions, such as termiticidal, antihelminthic, and plant growth regulation effects, although the mechanisms are still under investigation. mdpi.comnih.gov The presence of this compound in volatile oils of certain plants also points to its role as a volatile organic compound with potential ecological or biological significance. irb.hrmdpi.com

Key findings regarding this compound's origin and observed activities are summarized in the table below:

SourceType of OrganismObserved Activities (Selected)
Taonia atomariaBrown AlgaInhibition of marine biofilm bacteria and barnacle larvae irb.hrresearchgate.net
Padina pavonicaBrown AlgaPresent in volatile oil irb.hr
Acanthella cavernosaMarine SpongeAntifouling activity against barnacle larvae researchgate.net
Cryptomeria japonicaTreePotential neuroprotective activity mdpi.com
Ganoderma sinenseFungusTermiticidal, antihelminthic, plant growth regulation nih.gov

Outstanding Challenges and Opportunities in this compound Research

Despite progress in understanding this compound, several challenges and opportunities exist for future research. A significant challenge lies in developing efficient and scalable synthetic methods for this compound and its analogs to meet potential industrial or research demands. While total synthesis has been achieved, optimizing these processes for cost-effectiveness and environmental sustainability remains an area of focus. jst.go.jpoup.comnih.gov

Another challenge involves fully elucidating the mechanisms underlying this compound's observed biological activities. Detailed studies are needed to understand how this compound interacts with biological targets at the molecular level, particularly concerning its antifouling and potential neuroprotective effects. mdpi.com The variability in this compound content based on the source and extraction method also presents a challenge for consistent supply and study. irb.hr

Opportunities in this compound research include exploring its potential applications based on its biological properties. Its antifouling activity suggests potential in developing environmentally friendly coatings for marine structures. researchgate.netjst.go.jp Further investigation into its neuroprotective potential could open avenues for therapeutic development, strictly focusing on the compound's interaction mechanisms. mdpi.com Additionally, optimizing the biosynthesis of this compound, for instance, through engineered microorganisms, presents an opportunity for sustainable production. nih.gov Discovering new natural sources or identifying related sesquiterpenoids with similar or enhanced activities also represents a significant opportunity. mdpi.comirb.hr

Long-Term Vision for this compound's Scientific Contributions

The long-term vision for this compound's scientific contributions centers on its potential as a lead compound for developing novel functional molecules. Given its unique spiroaxane structure and observed biological activities, this compound could serve as a template for the rational design and synthesis of new compounds with tailored properties, particularly in the areas of antifouling technologies and potentially in addressing neurological conditions, focusing on the underlying biological interactions.

Advancements in synthetic biology and metabolic engineering could position this compound as a target for sustainable biotechnological production, reducing reliance on extraction from potentially limited natural resources. nih.gov This would facilitate broader research and potential application development.

Ultimately, research into this compound is expected to contribute to a deeper understanding of the biological roles of sesquiterpenoids in various organisms and ecosystems. Its study may uncover new biochemical pathways and interaction mechanisms, broadening the scope of natural product research and potentially leading to the discovery of other valuable compounds with diverse applications in science and technology.

Q & A

Basic Research Questions

Q. How should I design an initial experimental framework to investigate Gleenol’s physicochemical properties?

  • Methodological Answer : Begin with a hypothesis-driven approach, outlining independent (e.g., temperature, solvent polarity) and dependent variables (e.g., solubility, stability). Use controlled experiments with triplicate measurements to minimize variability. Reference established protocols for similar compounds (e.g., phenol derivatives) and adapt them to this compound’s unique structure. Include negative controls (e.g., solvent-only samples) and validate instrumentation calibration .
  • Data Presentation : Organize raw data into tables with mean ± standard deviation. Use scatter plots for solubility trends and bar graphs for stability comparisons .

Q. What statistical methods are appropriate for analyzing preliminary data on this compound’s reactivity?

  • Methodological Answer : Apply parametric tests (e.g., t-tests, ANOVA) for normally distributed data and non-parametric tests (e.g., Mann-Whitney U) for skewed datasets. Use regression analysis to model concentration-response relationships. Ensure p-values are adjusted for multiple comparisons (e.g., Bonferroni correction) .
  • Contradiction Handling : If results conflict with literature, re-examine experimental conditions (e.g., pH, purity) and perform power analysis to confirm sample adequacy .

Q. How can I ensure reproducibility in synthesizing this compound for baseline studies?

  • Methodological Answer : Document synthesis protocols in detail, including catalyst ratios, reaction times, and purification steps (e.g., column chromatography conditions). Use high-purity reagents and characterize intermediates via NMR and HPLC. Share raw spectra and chromatograms as supplementary materials .
  • Validation : Compare spectral data with published benchmarks for analogous compounds and confirm purity (>95%) via mass spectrometry .

Advanced Research Questions

Q. How do I resolve contradictions between computational predictions and empirical data on this compound’s binding affinity?

  • Methodological Answer : Reassess computational parameters (e.g., force fields, solvation models) and validate docking results with experimental techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Perform molecular dynamics simulations to account for conformational flexibility .
  • Data Integration : Use heatmaps to visualize discrepancies between predicted vs. observed binding energies and apply machine learning algorithms to refine predictive models .

Q. What strategies optimize this compound’s bioavailability in in vivo studies without compromising its stability?

  • Methodological Answer : Employ formulation techniques such as nanoencapsulation or liposomal delivery. Test stability under physiological conditions (e.g., simulated gastric fluid) and monitor pharmacokinetics via LC-MS/MS. Use factorial design to evaluate interactions between formulation variables (e.g., particle size, excipient type) .
  • Ethical Compliance : Adhere to institutional guidelines for animal studies, including sample size justification and humane endpoints .

Q. How can multi-omics approaches elucidate this compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics (NMR) data. Apply pathway enrichment analysis (e.g., KEGG, Reactome) to identify perturbed networks. Validate key targets via CRISPR-Cas9 knockout or siRNA silencing .
  • Data Management : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition in repositories like GEO or PRIDE .

Cross-Cutting Methodological Considerations

Q. How should I structure the discussion section to address unexpected findings in this compound research?

  • Methodological Answer : Categorize results as (i) consistent with hypotheses, (ii) divergent but explainable (e.g., unaccounted variables), or (iii) novel discoveries. Compare findings with prior studies, emphasizing mechanistic insights over speculative claims. Propose follow-up experiments (e.g., isotopic labeling for metabolic tracing) .

Q. What ethical and reporting standards apply to publishing negative or inconclusive data on this compound?

  • Methodological Answer : Disclose all methodological limitations (e.g., sample contamination risks, instrument sensitivity thresholds) in the methods section. Use platforms like Zenodo to share negative datasets, ensuring they are citable via DOIs. Frame inconclusive results as opportunities for community-driven hypothesis refinement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.